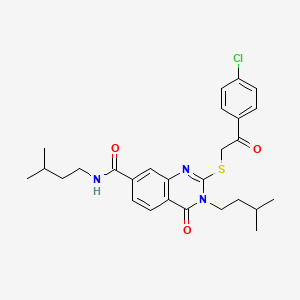

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This compound features a quinazoline core substituted with a 4-chlorophenyl group, a thioether-linked 2-oxoethyl moiety, and diisopentyl chains at the N and 3-positions. Structural validation via programs like SHELXL ensures precise determination of its crystal structure .

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLJODQWPOMIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.

Introduction of the Thioether Group: The thioether group is introduced by reacting the quinazoline derivative with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

N-alkylation: The final step involves the N-alkylation of the quinazoline derivative with diisopentylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise as a potential anticancer agent through mechanisms that may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation and survival. Research indicates that derivatives of quinazoline can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

-

Antimicrobial Properties :

- Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the thioether group in this compound suggests potential effectiveness against bacterial and fungal infections. Studies have shown that modifications in the quinazoline structure can enhance antibacterial properties, making it a subject of interest for developing new antimicrobial agents .

-

Anti-inflammatory Effects :

- Quinazoline derivatives are also investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research has highlighted that certain quinazolines can inhibit pro-inflammatory cytokines, leading to reduced inflammation .

Mechanistic Insights

The mode of action of this compound is believed to involve interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The thioether moiety may enhance the compound's bioavailability and stability, contributing to its therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence biological activity. For instance:

- Substituents at the 4-position (such as halogens) can enhance potency against specific targets.

- The diisopentyl group may improve lipophilicity, aiding in cellular uptake and distribution.

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies have demonstrated that compounds similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further investigation into their potential as chemotherapeutic agents .

- In Vivo Efficacy :

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound is distinguished from analogs by its quinazoline core, which contrasts with pyrimidinones (e.g., compounds 2b and 2c from Molecules 2015) or chromen-based structures (e.g., 923233-39-0 in ). Key comparisons include:

Key Observations :

- Lipophilicity : Diisopentyl chains in the target may increase lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in compounds), impacting bioavailability.

- Hydrogen Bonding: The 7-carboxamide group provides hydrogen-bonding sites absent in pyrimidinones or chromen derivatives, which could enhance target specificity.

Structural Validation and Crystallography

The target compound’s structure would likely be validated using SHELX programs, as employed for small-molecule refinement and macromolecular applications . This ensures accurate determination of bond lengths, angles, and substituent orientations, critical for comparing with analogs like 923233-39-0 (chromen derivative) .

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its diverse biological activities. Quinazoline compounds are known for their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activities associated with this specific compound, supported by research findings and data tables.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Quinazoline ring system.

- Substituents : Includes a 4-chlorophenyl group and a thioether linkage which significantly influence its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities. The specific compound in focus has shown potential in the following areas:

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. The compound has demonstrated significant activity against various cancer cell lines:

The presence of the chlorophenyl and thioether moieties enhances its efficacy against these cell lines.

Anti-inflammatory and Analgesic Properties

The compound has also exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. In vivo studies have shown:

- COX-2 Selectivity : The compound showed superior COX-2 selectivity compared to previously reported quinazolines.

- Pain Response : Complete abolition of pain response was observed in animal models, indicating strong analgesic properties .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation:

- Tyrosine Kinase Inhibition : Quinazoline derivatives often act as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers.

- COX Enzyme Inhibition : The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives similar to the compound :

- Study on Anticancer Activity : A series of quinazoline derivatives were tested against multiple tumor cell lines, revealing significant growth inhibition with IC50 values ranging from 10.58 to 29.46 µM .

- Inflammation Model : Another study demonstrated that compounds with similar structures exhibited improved analgesic activity and reduced inflammatory mediator levels in macrophage cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.